L-Aspartyl-L-phenylalanine-d5

Mass Spectrometry Analytical Method Validation Food Chemistry

Accurate MS quantification of aspartame in complex food or biological matrices is compromised by matrix effects and isobaric interferences when using unlabeled standards. L-Aspartyl-L-phenylalanine-d5 (Aspartame-d5) solves this with a +5 Da mass shift for unambiguous peak resolution. - 5-deuterium labeling on phenyl ring: minimizes overlap with native analyte isotopic envelope - Validated for LC-MS/MS internal standardization in nutritional labeling & ADME studies - Supplied with Certificate of Analysis for GLP/ANDA compliance

Molecular Formula C13H16N2O5
Molecular Weight 285.31 g/mol
Cat. No. B12431826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartyl-L-phenylalanine-d5
Molecular FormulaC13H16N2O5
Molecular Weight285.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyYZQCXOFQZKCETR-PLGYOIJJSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspartame-d5 Procurement and Analytical Role


L-Aspartyl-L-phenylalanine-d5 (Aspartame-d5, CAS 1356849-17-6) is a stable isotope-labeled analog of the dipeptide artificial sweetener aspartame, specifically deuterated with five deuterium atoms on the phenyl ring . As a compound in the class of Stable Isotope-Labeled Internal Standards (SIL-IS), it possesses a molecular formula of C14H13D5N2O5 and a molecular weight of 299.33 g/mol, compared to 294.30 g/mol for unlabeled aspartame . Its primary role is as an internal standard for the precise quantification of aspartame in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the 5-Da mass difference provides unequivocal MS distinction from the native analyte .

Workflow LC-MS/MS quantification of aspartame in complex matrices
Selection Stable isotope-labeled internal standard (SIL-IS) with phenyl-d5 label
Use Context Applications requiring unambiguous MS distinction from native analyte

Why Generic Substitution Fails for Aspartame-d5


Generic substitution of L-Aspartyl-L-phenylalanine-d5 with unlabeled aspartame or other deuterated analogs like Aspartame-d3 is scientifically invalid. Unlabeled aspartame cannot function as an internal standard in MS-based assays, as it is indistinguishable from the target analyte, rendering accurate quantification impossible [1]. While Aspartame-d3 is also a SIL-IS, it provides a smaller mass shift (+3 Da) which can be less optimal in methods where the analyte's natural isotopic envelope or background matrix interferences necessitate a larger mass separation (+5 Da) for unambiguous peak integration . More critically, the specific location of the deuterium label (on the phenyl ring for d5 versus the methyl ester for d3) directly influences chromatographic behavior due to the deuterium isotope effect, which can affect retention time and the internal standard's ability to compensate for matrix effects like ion suppression [2].

Target: Aspartame-d5
Potential Substitute
Phenyl-d5 label ensures distinct MS shift
Unlabeled aspartame – no mass shift; indistinguishable from analyte, unusable as ISTD
Larger deuterium incorporation reduces isotopic overlap risk
Aspartame-d3 – smaller mass shift may fail to resolve analyte’s isotopic envelope
Label site on phenyl ring defines retention behavior
Aspartame-d3 (methyl ester label) – different retention may alter matrix-effect correction

Aspartame-d5 Analytical Performance Evidence


Unambiguous MS Resolution via Mass Shift

L-Aspartyl-L-phenylalanine-d5 provides a +5 Da mass shift from the unlabeled analyte, which is a critical performance parameter for MS detection. This separation is larger than the +3 Da shift offered by the alternative deuterated analog Aspartame-d3. A larger mass difference reduces the risk of spectral overlap between the internal standard and the analyte's natural isotopic envelope (e.g., M+2 or M+3 peaks from 13C isotopes), enabling cleaner extracted ion chromatograms and more reliable peak integration, especially when analyzing trace levels of aspartame . The selection of a +5 Da shift is a deliberate procurement choice for methods requiring high specificity in complex matrices [1].

MS Resolution
Cross-study comparable
Target +5 Da vs d3 +3 Da
Reduced isotopic interference risk
Relevant for trace-level analysis in complex matrices
Mass Spectrometry Analytical Method Validation Food Chemistry

Label Position Impact on Chromatographic Retention

The position of the deuterium label is a key differentiator that affects chromatographic retention time due to the deuterium isotope effect. L-Aspartyl-L-phenylalanine-d5 is labeled on the aromatic phenyl ring, whereas Aspartame-d3 is labeled on the methyl ester group. Deuterium labeling typically causes the labeled compound to elute slightly earlier than the non-deuterated form in reversed-phase LC [1]. However, the magnitude of this shift is label-position dependent, and this difference in retention time is the primary mechanism by which a deuterated internal standard can fail to correct for matrix effects (e.g., ion suppression), leading to significant quantitative bias [2]. Studies on similar systems have shown that differences in ion suppression due to retention time shifts can lead to a quantitative bias of up to -59.2% when using a deuterated IS compared to a 13C-labeled IS [2]. Therefore, the specific -d5 label yields a distinct chromatographic profile that must be validated in the user's specific LC method.

Label Site Effect
Class-level inference
Phenyl-d5 vs methyl-d3 retention shift
May affect co-elution and matrix correction
Validation in user’s LC method required
Chromatography Isotope Effects Bioanalysis

Regulatory Documentation and Method Validation

Procurement of L-Aspartyl-L-phenylalanine-d5 from reputable vendors ensures access to comprehensive characterization data, a non-negotiable requirement for regulatory compliance in analytical method development and validation (AMV). This product is supplied with a Certificate of Analysis (COA) and detailed analytical data that meet stringent regulatory guidelines, supporting its use in Good Laboratory Practice (GLP) studies, Quality Control (QC) for pharmaceutical production, and Abbreviated New Drug Applications (ANDA) [1]. While Aspartame-d3 is also offered with similar data packages, the -d5 analog is equally established as a fully characterized reference standard that ensures traceability and data integrity for regulatory submissions . The availability of this rigorous documentation is a critical procurement criterion that distinguishes a fit-for-purpose analytical tool from a basic research chemical.

Characterization
Supporting evidence
Comprehensive COA and analytical data
Supports method validation traceability
Applicable to documentation-intensive workflows
Regulatory Science Method Validation Quality Control

Application Scenarios for Aspartame-d5


High-Selectivity Quantification in Complex Food Matrices

This scenario is optimal for L-Aspartyl-L-phenylalanine-d5 due to its +5 Da mass shift, which provides superior MS resolution from the native analyte in complex matrices . Food and beverage samples contain thousands of compounds that can produce isobaric interferences or contribute to the analyte's isotopic envelope. The 5-Da separation ensures cleaner extracted ion chromatograms, reducing the risk of false positives or inaccurate quantification at trace levels, which is critical for nutritional labeling compliance and quality control.

Mitigating Matrix Effects in LC-MS/MS Method Development

In method development for plasma, urine, or wastewater analysis, matrix effects such as ion suppression or enhancement are a primary concern. While all deuterated internal standards carry a risk of differential matrix effects due to retention time shifts [1], the specific chromatographic behavior of the phenyl-d5 labeled L-Aspartyl-L-phenylalanine-d5 must be empirically validated in the user's method. This validation step is crucial for demonstrating that the internal standard co-elutes sufficiently with the analyte to provide accurate correction, a key requirement for robust bioanalytical method validation.

ADME and Pharmacokinetic Studies in Preclinical Models

As a stable isotope-labeled tracer, L-Aspartyl-L-phenylalanine-d5 is ideal for use in preclinical studies to track the absorption, distribution, metabolism, and excretion (ADME) of aspartame . Its stable, non-radioactive label allows for safe and precise quantification in biological matrices like plasma and urine via LC-MS/MS, without the logistical and safety hurdles of radioactive synthesis. This enables the generation of high-resolution pharmacokinetic profiles for toxicological or nutritional research.

Validated Methods for Regulatory Submissions

When procuring for a method intended for a regulatory filing, the use of a fully characterized reference standard with a comprehensive Certificate of Analysis is mandatory [2]. L-Aspartyl-L-phenylalanine-d5 is supplied by vendors with the necessary documentation to support its use in Good Laboratory Practice (GLP) studies and Abbreviated New Drug Applications (ANDA), ensuring traceability and data integrity that are essential for regulatory acceptance.

Application
Selection Property
Validation Focus
Complex food matrix quantification
Larger mass shift separation
Isotopic interference review
LC-MS/MS method development (matrix effects)
Label-position-dependent retention
Co-elution and ion suppression validation
Preclinical ADME / exposure research
Stable isotope tracer (non-radioactive)
Quantification in biological research matrices
Method validation documentation
Full characterization data package
Traceability and data integrity for submissions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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